Tantalum iodide

Beschreibung

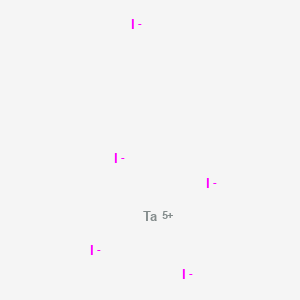

Structure

2D Structure

Eigenschaften

IUPAC Name |

tantalum(5+);pentaiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5HI.Ta/h5*1H;/q;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISXNQITXACHNJ-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[I-].[I-].[I-].[I-].[I-].[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TaI5, I5Ta | |

| Record name | tantalum(V) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tantalum(V)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.4702 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Tantalum iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14693-81-3 | |

| Record name | Tantalum iodide (TaI5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14693-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tantalum iodide (TaI5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014693813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalum iodide (TaI5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tantalum pentaiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tantalum Iodide Compounds

Direct Synthesis from Elemental Constituents (Tantalum and Iodine) at Elevated Temperatures

The most fundamental approach to synthesizing tantalum iodides involves the direct reaction of elemental tantalum (Ta) and iodine (I₂) at elevated temperatures. This method is widely used for the preparation of tantalum pentaiodide (TaI₅), a common precursor for other tantalum iodide species.

The reaction is typically carried out in a sealed, evacuated quartz or Pyrex ampoule to prevent oxidation and to contain the volatile iodine. osti.goviastate.edu The reaction between tantalum metal and iodine vapor generally initiates at a dull red heat. rsc.org A vigorous exothermic reaction can be observed to start at approximately 370°C. osti.gov For the synthesis of TaI₅, the metal can be heated in iodine vapor using high-frequency induction currents. rsc.org This method avoids impurities that might arise from the reaction of iodine vapor with electrical leads. rsc.org The complete reaction of tantalum in iodine vapor at temperatures between 900-1500°C can take 10-15 hours. rsc.org Tantalum pentaiodide forms as shiny black crystals that can be purified by sublimation. rsc.org

The direct reaction of the elements is also employed for the synthesis of tantalum sulfide (B99878) iodide compounds. For instance, Ta₄SI₁₁ was prepared by reacting tantalum, sulfur, and iodine at 430°C for two weeks in an evacuated Pyrex ampule. iastate.eduacs.org Similarly, black single crystals of the tantalum chalcogenide iodide Ta₄Se₉I₈ have been obtained in high yield by heating tantalum, selenium, and iodine at 300°C. acs.orgresearchgate.net

Table 1: Conditions for Direct Synthesis of this compound Compounds

| Compound | Reactants | Temperature (°C) | Reaction Time | Key Findings | Reference |

|---|---|---|---|---|---|

| Tantalum Pentaiodide (TaI₅) | Ta, I₂ | 370 - 1500 | 10-15 hours | Forms shiny black crystals; can be sublimed. | osti.govrsc.org |

| Tantalum Sulfide Iodide (Ta₄SI₁₁) | Ta, S, I₂ | 430 | 2 weeks | Prepared in evacuated Pyrex ampules. | iastate.eduacs.org |

| Tantalum Selenide Iodide (Ta₄Se₉I₈) | Ta, Se, I₂ | 300 | - | Obtained in high yield as black single crystals. | acs.orgresearchgate.net |

Reduction Reactions of Higher Tantalum Iodides

Lower oxidation state tantalum iodides, such as tantalum(IV) iodide (TaI₄), are typically synthesized through the reduction of higher valent tantalum iodides, most commonly TaI₅.

Chemical Reduction of Tantalum(V) Iodide to Tantalum(IV) Iodide

The reduction of tantalum(V) iodide to tantalum(IV) iodide can be achieved using various reducing agents. One common method involves the reduction of TaI₅ with elemental tantalum itself. wikipedia.org This reaction is carried out under a controlled temperature gradient in a sealed tube. Another approach utilizes metallic reducing agents like aluminum, magnesium, or calcium at a temperature of 380°C. wikipedia.org The reaction with aluminum can be represented as:

3 TaI₅ + Al → 3 TaI₄ + AlI₃ wikipedia.org

A challenge with these methods is the potential formation of byproducts, such as Ta₆I₁₄, which can make the isolation of pure crystalline TaI₄ difficult. wikipedia.org

Utilization of Specific Reducing Agents in Controlled Environments

Beyond elemental metals, other specific reducing agents can be employed in controlled environments. For instance, pyridine (B92270) has been used as a reducing agent for TaI₅, leading to the formation of a TaI₄(py)₂ adduct. wikipedia.org The use of low-valent niobium complexes, generated in situ from NbCl₅ and zinc, has been effective for various reductions, suggesting a potential parallel for tantalum systems. nih.gov While attempts to reduce certain tantalum(I) complexes with agents like sodium or sodium naphthalenide to produce zerovalent tantalum have been unsuccessful, resulting in two-electron reductions, these studies highlight the nuanced reactivity of tantalum complexes with different reducing agents. acs.org

Synthesis of Ternary and Quaternary this compound Systems

The synthesis of more complex this compound systems involves the incorporation of other elements, such as chalcogens or other metals, leading to ternary and quaternary compounds with unique crystal structures and properties.

Preparation of Tantalum Chalcogenide Iodides (e.g., Ta₄SI₁₁, Ta₄Se₉I₈)

Ternary tantalum chalcogenide iodides are typically prepared by high-temperature reactions involving tantalum, a chalcogen (sulfur or selenium), and iodine. For example, the compound Ta₄SI₁₁ was synthesized by the direct reaction of the elements at 430°C in an evacuated Pyrex ampule over two weeks. iastate.eduacs.org This compound exhibits a disordered structure with mixed occupancy of tantalum and anion sites. iastate.eduacs.org

The synthesis of Ta₄Se₉I₈ is achieved by heating a stoichiometric mixture of Ta, Se, and I₂ at 300°C. acs.orgresearchgate.net This reaction yields black, well-shaped needle-like crystals. acs.org Raising the temperature to 400°C has been found to significantly decrease the yield of Ta₄Se₉I₈. acs.org Similarly, single crystals of Ta₄S₁.₅Se₇.₅I₈ are obtained by heating Ta, S, Se, and I₂ at 300°C. researchgate.net The synthesis of trinuclear cluster compounds like Ta₃SeI₇ and Ta₃TeI₇ has also been reported, further expanding the scope of tantalum chalcogenide iodides. osti.gov

Table 2: Synthesis of Tantalum Chalcogenide Iodides

| Compound | Reactants | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|

| Ta₄SI₁₁ | Ta, S, I₂ | 430 | Disordered structure with mixed site occupancy. | iastate.eduacs.org |

| Ta₄Se₉I₈ | Ta, Se, I₂ | 300 | Yield decreases at higher temperatures. | acs.orgresearchgate.net |

| Ta₄S₁.₅Se₇.₅I₈ | Ta, S, Se, I₂ | 300 | Forms molecular clusters. | researchgate.net |

| Ta₃SeI₇ | Ta, Se, I₂ | - | Represents a trinuclear cluster. | osti.gov |

Formation of this compound Cluster Compounds

This compound cluster compounds are a significant class of materials characterized by a core structure of multiple tantalum atoms bonded together, surrounded by iodide ligands. The synthesis of these clusters involves high-temperature reactions and can be tailored to produce different core structures and ligand arrangements.

Synthesis of Hexatantalum Dodecaiodide Core Clusters (e.g., [Ta₆I₁₄])

The hexatantalum dodecaiodide core, often found in the neutral compound [Ta₆I₁₄], is a foundational cluster for synthesizing more complex species. The synthesis of [Ta₆I₁₄] is typically achieved through high-temperature solid-state reactions involving the direct combination of the elements or the reduction of higher-valent tantalum halides.

One established method involves the reaction of tantalum metal with tantalum(V) iodide (TaI₅) in a sealed, evacuated quartz ampoule. The components are heated at high temperatures, leading to a conproportionation reaction where the different oxidation states of tantalum combine to form the stable [Ta₆I₁₂]²⁺ core. The compound [Ta₆I₁₄] can be formulated as {[Ta₆I₁₂]I₂}, where a central [Ta₆I₁₂]²⁺ cluster is coordinated by two additional iodide ions.

Another synthetic approach involves the direct reaction of elemental tantalum, sulfur, and iodine in specific molar ratios within sealed borosilicate glass tubes. iastate.edu While aiming for tantalum sulfide iodide phases, side reactions at elevated temperatures (e.g., 450 °C) can yield [Ta₆I₁₄] as a byproduct. iastate.edu For instance, heating a mixture designed to produce Ta₄SI₁₁ under a temperature gradient can result in the formation of several phases, including [Ta₆I₁₄]. iastate.edu The synthesis of the base material for aqua clusters, [Ta₆I₁₄], can be achieved by reacting tantalum powder with tantalum(V) iodide at 630°C. iucr.org The resulting product is a black, crystalline powder that is pyrophoric in air and must be handled under a protective gas. iucr.org

| Reactants | Reaction Conditions | Product | Reference |

| Tantalum (Ta), Tantalum(V) iodide (TaI₅) | Sealed quartz ampoule, 630°C | [Ta₆I₁₄] | iucr.org |

| Tantalum (Ta), Sulfur (S), Iodine (I) | Sealed borosilicate tube, 450°C (as byproduct) | [Ta₆I₁₄] | iastate.edu |

Preparation of Aqua this compound Cluster Complexes (e.g., [Ta₆I₁₂(H₂O)₆]I₂·4H₂O)

The [Ta₆I₁₄] cluster serves as a versatile precursor for creating water-soluble cluster complexes through ligand exchange reactions in solution. A prominent example is the synthesis of hexaaquadodeca-μ₂-iodido-octahedro-hexatantalum diiodide tetrahydrate, [Ta₆I₁₂(H₂O)₆]I₂·4H₂O. iucr.org

The preparation begins with the previously synthesized [Ta₆I₁₄]. iucr.org This pyrophoric powder is stirred in a degassed mixture of water and acetone (B3395972) at room temperature under an inert argon atmosphere for approximately one day. iucr.org During this process, the two outer iodide ligands and four of the bridging iodide ligands of the original cluster are replaced by water molecules, leading to the formation of the dicationic cluster complex [Ta₆I₁₂(H₂O)₆]²⁺.

After filtration to remove any unreacted starting material, an intense green solution is obtained. iucr.org The solvent is then slowly evaporated in the open air at room temperature. Over several days, this process yields black single crystals of the target compound, [Ta₆I₁₂(H₂O)₆]I₂·4H₂O. iucr.org The final product can be washed with water and has been characterized by NMR, IR, elemental analysis, and single-crystal X-ray diffraction. iucr.org The crystal structure reveals an octahedral {Ta₆} core, twelve μ₂-coordinated inner iodide ligands, and six aqua ligands in the outer coordination sphere. iucr.org Two iodide anions act as counter-ions, and four water molecules are co-crystallized within the structure. iucr.org

| Precursor | Reagents | Reaction Conditions | Product | Yield | Reference |

| [Ta₆I₁₄] | Water, Acetone | Stirred for 1 day at room temperature under Argon, followed by slow evaporation in air | [Ta₆I₁₂(H₂O)₆]I₂·4H₂O | 45% | iucr.org |

Advanced Synthesis Techniques Involving Tantalum Iodides

Beyond direct combination, more sophisticated methods like chemical vapor transport and controlled solution-phase reactions are employed to synthesize specific this compound materials and single crystals.

Chemical Vapor Transport Reactions for Material Preparation

Chemical Vapor Transport (CVT) is a powerful technique for purifying and growing high-quality single crystals of non-volatile solids. wikipedia.org The process involves a reversible chemical reaction where a non-volatile solid reacts with a gaseous transport agent to form a volatile species. wikipedia.org This gaseous molecule migrates across a temperature gradient within a sealed reactor (typically a quartz ampoule) and decomposes at a different temperature zone to deposit the solid as crystals, releasing the transport agent to continue the cycle. wikipedia.orgresearchgate.net

Iodine is a commonly used and effective transport agent for many metallic elements, a principle derived from the Van Arkel-de Boer process used for purifying titanium and vanadium. wikipedia.orgarxiv.org In the context of tantalum, CVT processes can be used to produce pure tantalum metal from impure sources by forming volatile tantalum iodides. google.com The technique is also widely applied to grow single crystals of related transition metal compounds, such as dichalcogenides. researchgate.netarxiv.org For example, the growth of 1T-TaS₂ crystals is achieved by inserting a mixture of tantalum, sulfur, and iodine into an evacuated ampoule and placing it in a furnace with a temperature gradient. researchgate.net The iodine facilitates the transport of the tantalum species through the formation of volatile tantalum iodides, leading to the deposition of TaS₂ crystals in the cooler zone. researchgate.net

The general principle of a CVT reaction with iodine as the transport agent can be summarized by the following equilibrium, where the solid material is transported from a zone at temperature T₁ to a zone at T₂:

Ta(s) + nI₂(g) ⇌ TaI₂ₙ(g)

The direction of transport depends on whether the reaction is endothermic or exothermic. wikipedia.org

Solution-Phase Synthesis Routes for Specific this compound Species

Solution-phase synthesis offers a versatile, lower-temperature alternative to solid-state reactions for producing specific this compound species, particularly molecular clusters. These methods allow for greater control over the product's structure through the choice of solvents and co-reagents.

The reactivity of the [Ta₆I₁₄] cluster in various solvents is a key example of solution-phase chemistry. As detailed in section 2.4.2, its reaction in a water-acetone mixture leads to the formation of the [Ta₆I₁₂(H₂O)₆]²⁺ aqua complex. iucr.org Similarly, reacting [Ta₆I₁₄] with potassium thiocyanate (B1210189) (KNCS) in acetonitrile (B52724) in the presence of a crown ether leads to the dissolution of the cluster and the formation of new thiocyanate-coordinated species. researchgate.net The crown ether aids in sequestering the potassium cations, facilitating the reaction.

Direct synthesis from the elements in solution or low-melting-point fluxes at moderate temperatures also constitutes a solution-phase or quasi-solution-phase route. For instance, new molecular tantalum cluster compounds like Ta₄Se₉I₈ have been prepared by heating the constituent elements (tantalum, selenium, and iodine) in a sealed ampoule at 300°C. researchgate.net This method yields molecular clusters with discrete, well-defined structures that can be characterized by single-crystal X-ray analysis. researchgate.net These syntheses highlight the ability of solution and low-temperature ampoule methods to create novel cluster compounds that may not be accessible through high-temperature solid-state routes.

Structural Chemistry of Tantalum Iodide Systems

Crystalline Structures of Binary Tantalum Iodides (e.g., TaI₄, TaI₅)

The binary iodides of tantalum, primarily tantalum(V) iodide and tantalum(IV) iodide, form the foundation of this chemical system. Their solid-state structures are defined by the arrangement of tantalum centers and their coordination by iodide ligands.

Molecular Geometry and Coordination Environments

Tantalum(V) Iodide (TaI₅): In the solid state, tantalum(V) iodide exists not as a monomeric TaI₅ unit but as a dimer with the molecular formula Ta₂I₁₀. nih.gov The structure consists of two TaI₆ octahedra that share a common edge, forming a bioctahedral arrangement. nih.govamericanelements.com Within this dimer, there is no direct bond between the two tantalum centers. nih.gov The tantalum atoms are in a +5 oxidation state and are each coordinated by six iodide ions. The Ta-I bond distances within the edge-sharing TaI₆ octahedra range from approximately 2.65 to 2.94 Å. chem960.com The compound crystallizes in the orthorhombic space group Pnma. chem960.com

Tantalum(IV) Iodide (TaI₄): Unlike the pentaiodide, tantalum(IV) iodide forms a more complex molecular solid. Its structure is composed of tetrameric molecules, Ta₄I₁₆. americanelements.com This tetramer is formed from two face-sharing TaI₆ octahedra, creating a dimer, and two such dimers then bridge over a common edge. americanelements.com The single crystal structure is triclinic, with the space group P1. americanelements.com This arrangement is a departure from the more common chain-like structures seen in other transition metal tetraiodides. americanelements.com

| Compound | Formula | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|---|

| Tantalum(V) Iodide | TaI₅ (as Ta₂I₁₀) | Orthorhombic | Pnma chem960.com | Edge-sharing bioctahedra nih.gov |

| Tantalum(IV) Iodide | TaI₄ (as Ta₄I₁₆) | Triclinic | P1 americanelements.com | Tetramer of TaI₆ octahedra americanelements.com |

Structural Isotypism with Related Transition Metal Halides

The structural motifs observed in tantalum iodides are often shared with other transition metal halides, particularly those of its lighter congener, niobium.

Tantalum(V) Iodide (TaI₅): The edge-shared bioctahedral structure of Ta₂I₁₀ is a common motif for pentahalides of Group 5 elements. This structure is shared by niobium(V) iodide (NbI₅), as well as tantalum(V) chloride (TaCl₅), tantalum(V) bromide (TaBr₅), niobium(V) chloride (NbCl₅), and niobium(V) bromide (NbBr₅). nih.gov

Tantalum(IV) Iodide (TaI₄): Tantalum(IV) iodide is isotypic with niobium(IV) iodide, meaning they share the same crystal structure. americanelements.com This similarity highlights the predictable periodic trends in the structural chemistry of these elements.

Complex and Cluster Geometries in Tantalum Iodide Systems

Beyond simple binary compounds, tantalum and iodine form complex clusters, often incorporating other elements like chalcogens. These clusters exhibit sophisticated metal-metal bonded cores with diverse geometries.

Octahedral Cluster Cores (e.g., {Ta₆} in [Ta₆I₁₂(H₂O)₆]²⁺)

A prominent feature of tantalum halide chemistry is the formation of hexanuclear octahedral clusters. The [Ta₆I₁₂(H₂O)₆]²⁺ cation is a classic example, derived from the solid-state compound Ta₆I₁₄ via aquation. wikipedia.orgnih.gov

The core of this complex is a {Ta₆} octahedron, where the six tantalum atoms are linked by metal-metal bonds. nih.govereztech.com The twelve edges of this octahedron are bridged by iodide ligands (termed inner ligands). nih.govnih.gov Each of the six tantalum atoms, which occupy the vertices of the octahedron, is also coordinated to a terminal aqua (H₂O) ligand at its outer (apical) position. nih.govereztech.com The entire complex carries a 2+ charge. ereztech.com X-ray crystallographic studies of salts containing this cation, such as Ta₆I₁₂(H₂O)₆₂, have provided precise bond lengths. wikipedia.org

| Bond | Length (Å) in Ta₆I₁₂(H₂O)₆₂ Salt | Length (Å) in [Ta₆I₁₂(H₂O)₆]I₂·4H₂O Salt |

|---|---|---|

| Ta–Ta | 2.9322 wikipedia.org | 2.934 nih.gov |

| Ta–I (inner) | 2.8104 wikipedia.org | 2.809 nih.gov |

| Ta–O (apical) | 2.3430 wikipedia.org | 2.286 nih.gov |

Square Planar Metal Architectures in Chalcogenide Iodide Clusters (e.g., Ta₄Se₉I₈)

The introduction of chalcogen atoms into this compound systems can lead to novel cluster geometries. The molecular cluster Ta₄Se₉I₈ is a unique example that features a planar arrangement of four tantalum atoms. wikipedia.org This compound, which has no known niobium analogue, is formed by heating the elements together at 300 °C. wikipedia.org

The structure consists of a square of four tantalum atoms. americanelements.comwikipedia.org This Ta₄ core is bridged by four diselenide (Se₂) ligands along the Ta-Ta edges and is capped on one side by a single μ₄-Se atom. wikipedia.org Each tantalum atom is terminally coordinated by two iodine atoms. wikipedia.orgnih.gov The compound is notable for being diamagnetic, with only two electrons available for metal-metal bonding within the cluster. wikipedia.org

Triangular Metal Cluster Motifs (e.g., Ta₃ in Ta₄SI₁₁)

Ternary tantalum sulfide (B99878) iodides can feature triangular metal clusters. The compound Ta₄SI₁₁, the first reported tantalum sulfide iodide, possesses a complex, disordered structure containing Ta₃ triangular motifs. chem960.comamericanelements.com It is prepared by the direct reaction of tantalum, sulfur, and iodine at 430 °C. americanelements.com

Structural analysis suggests that the compound is best formulated as (Ta₃)⁹⁺(Ta⁴⁺)(S²⁻)(I⁻)₁₁. nih.govamericanelements.com This indicates that the crystal lattice is composed of a mixture of triangular (Ta₃)⁹⁺ clusters and "isolated" Ta⁴⁺ ions. americanelements.com The Ta₃ clusters are not perfectly equilateral, exhibiting moderate distortion with Ta-Ta distances of approximately 3.16 Å and 3.00 Å. americanelements.com It is hypothesized that each Ta₃ triangle is capped by a sulfur atom, leading to local Ta₃SI₁₂ coordination environments. americanelements.com This structure bears some resemblance to the niobium sulfide iodide o-Nb₃SI₇, which also contains triangular metal clusters. americanelements.com

Compound and PubChem CID Table

| Compound Name | Formula | PubChem CID |

|---|---|---|

| Tantalum(V) iodide | TaI₅ | 84598 wikipedia.org |

| Tantalum(IV) iodide | TaI₄ | Not Available americanelements.com |

| Hexaaquadodeca-μ₂-iodido-octahedro-hexatantalum(2+) | [Ta₆I₁₂(H₂O)₆]²⁺ | Not Available |

| Tantalum Selenide Iodide | Ta₄Se₉I₈ | Not Available |

| Tantalum Sulfide Iodide | Ta₄SI₁₁ | Not Available |

Quasi-One-Dimensional Chain Structures (e.g., (TaSe₄)₂I, Ta₄SiTe₄)

Transition metal chalcogenides, including those with tantalum, are known for forming quasi-one-dimensional (1D) structures. ias.ac.innih.gov These materials are characterized by strong covalent bonds along one direction, forming chains, while the interactions between adjacent chains are significantly weaker, often of the van der Waals type. nih.gov This structural anisotropy leads to unique electronic and physical properties. ias.ac.innih.gov

In compounds like (TaSe₄)₂I, the structure is built from chains that create a quasi-1D framework. materialsproject.org (TaSe₄)₂I crystallizes in a tetragonal system, where chains of [TaSe₄] units are a defining feature. materialsproject.org Within these structures, tantalum can exhibit mixed oxidation states, such as Ta⁴⁺ and Ta⁵⁺. materialsproject.org For instance, in one analysis of (TaSe₄)₂I, both Ta⁴⁺ and Ta⁵⁺ are in an 8-coordinate geometry with selenium atoms, but with slightly different bond lengths, reflecting their different electronic states. materialsproject.org The selenium atoms bridge the tantalum centers, creating the extended chain, and the iodide ions are situated between these chains. materialsproject.org The differences in bond lengths and the formal oxidation states suggest a complex electronic structure driven by the one-dimensional arrangement. ias.ac.in

Similarly, tellurides like TaTe₄ and Ta₄Pd₃Te₁₆ also exhibit these quasi-1D characteristics. TaTe₄ features one-dimensional ribbons of TaTe₄ oriented along a specific crystallographic direction. materialsproject.org The structure of Ta₄Pd₃Te₁₆ is described as a layered compound with quasi-1D features, containing TaTe₃ chains and Ta₂Te₄ double chains that are separated by layers containing palladium. researchgate.net The formation of these chain-like structures is a common motif in transition metal chalcogenides where the metal is in a lower formal oxidation state. ias.ac.in

Table 1: Crystallographic Data for Selected Quasi-One-Dimensional Tantalum Compounds

| Compound | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| (TaSe₄)₂I | Tetragonal | I422 | Chains of [TaSe₄] units with mixed Ta⁴⁺/Ta⁵⁺ states. materialsproject.org |

| TaTe₄ | Tetragonal | P4/mcc | One-dimensional TaTe₄ ribbons. materialsproject.org |

| Ta₄Pd₃Te₁₆ | Monoclinic | I2/m | Layered structure with TaTe₃ and Ta₂Te₄ chains. researchgate.net |

Structural Disorder and Mixed Valency in this compound Compounds (e.g., Ta₄SI₁₁)

Structural disorder and mixed valency are prominent features in the chemistry of some complex tantalum halides. The compound Ta₄SI₁₁ serves as a prime example, synthesized through the direct reaction of tantalum, sulfur, and iodine. nih.gov Its crystal structure is characterized by significant disorder. nih.gov

Ta₄SI₁₁ crystallizes in the orthorhombic space group Pmmn. nih.gov The structural analysis reveals that the disorder arises from the partial occupancy of specific atomic sites. Two distinct tantalum sites are each only 50% occupied. nih.gov Furthermore, a bridging anion site is disordered, being composed of 50% sulfur and 50% iodine. nih.gov This type of substitutional disorder, where two different elements randomly occupy the same crystallographic position, is a key feature of its structure.

The presence of mixed valency in Ta₄SI₁₁ is suggested by magnetic susceptibility measurements and confirmed by X-ray photoelectron spectroscopy and electronic structure calculations. nih.gov Magnetic data indicates the presence of one unpaired electron per formula unit. nih.gov The proposed formulation based on spectroscopic and computational results is (Ta₃)⁹⁺(Ta⁴⁺)(S²⁻)(I⁻)₁₁, which indicates two different valence states for tantalum. The structure is thought to consist of Ta₃ triangles and "isolated" Ta⁴⁺ ions. nih.gov This coexistence of different oxidation states within the same crystal lattice defines it as a mixed-valence compound. Such phenomena are often linked to interesting electronic and magnetic properties.

Table 2: Structural and Electronic Properties of Ta₄SI₁₁

| Property | Description | Source |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pmmn | nih.gov |

| Structural Disorder | 50% occupancy for two Ta sites; 50% S / 50% I occupancy for a bridging anion site. | nih.gov |

| Valency | Mixed-valence compound containing (Ta₃)⁹⁺ clusters and isolated Ta⁴⁺ ions. | nih.gov |

| Magnetic Property | Paramagnetic, with one unpaired electron per formula unit. | nih.gov |

Intermolecular Interactions and Crystal Packing Phenomena (e.g., Hydrogen Bonding)

While hydrogen bonding is a dominant directional force in the crystal packing of many organic and organometallic compounds, it is not typically observed in simple, anhydrous metal halides like TaI₅. acs.orgrsc.org However, in the broader context of tantalum chemistry, hydrogen bonding becomes a critical factor in the crystal structures of more complex systems. For instance, in hybrid organic-inorganic metal halides or in solvated crystals, hydrogen bonds between organic cations, solvent molecules, and halide anions can play a a crucial role in stabilizing the crystal lattice. researchgate.netmdpi.com These interactions can form extensive three-dimensional networks that define the supramolecular architecture. mdpi.comarabjchem.org For example, in the crystal structures of certain copper(I) complexes, O-H···O and C-H···O hydrogen bonds, along with C-H···π interactions, stabilize the packing. mdpi.com Similarly, in some azametallocrown copper(II) compounds, hydrogen bonds involving hydroxyl groups and chloride anions link molecular units into polymeric chains. dnu.dp.ua

Therefore, while the crystal packing of pure this compound itself is not directed by hydrogen bonds, the inclusion of organic counterions or solvent molecules introduces the possibility for these strong, directional interactions to significantly influence the resulting solid-state structure. rsc.org

Electronic Structure and Chemical Bonding in Tantalum Iodide Systems

Electronic Band Structure Analysis

The electronic band structure of tantalum-based materials is fundamental to understanding their electrical and optical properties. In tantalum oxides, for instance, first-principles calculations are used to investigate the atomic structure and its influence on the electronic properties. researchgate.net The arrangement of atoms in different polymorphs of tantalum pentoxide (Ta₂O₅) directly impacts the band gap, with studies identifying the specific atomic orbitals that form the conduction band. researchgate.net For example, β-Ta₂O₅ is predicted to have a direct band gap of 1.03 eV, while δ-Ta₂O₅ has an indirect band gap of 2.22 eV. researchgate.net

Systematic investigations into the electronic band structures of Ta₂O₅ polymorphs, as well as β-Ta₃N₅ and β-TaON, have shown that standard density functional theory (DFT) can underestimate the band gap. acs.org However, many-body perturbation theory, specifically the GW approximation, provides results that align more closely with experimental data. acs.org The differences in band gaps among these compounds are attributed not only to the energy differences between oxygen and nitrogen p-orbitals but also to the influence of the Madelung potential on the conduction band energy. acs.org

In the quasi-one-dimensional material (TaSe₄)₂I, angle-resolved photoemission spectroscopy (ARPES) has been employed to study its electronic properties. lightsources.orgresearchgate.net These studies have observed Dirac-like energy bands, which differ from some theoretical predictions that suggested a splitting due to Weyl physics. lightsources.org The electronic properties of (TaSe₄)₂I have been found to change with temperature, a phenomenon linked to the evaporation of iodine atoms from the material's surface. lightsources.org

Metal-Metal Bonding Characterization in Tantalum-Rich Iodide Clusters

Tantalum-rich iodide clusters exhibit unique metal-metal bonding characteristics. These clusters often feature an octahedral arrangement of tantalum atoms, interconnected by direct metal-metal bonds. csic.es These tantalum cores are further stabilized by inner and apical ligands. csic.es The robustness of the cluster core allows for various ligand exchange reactions without compromising the cluster's integrity. csic.es

A notable example is the molecular cluster Ta₄Se₉I₈, which has a square planar arrangement of tantalum atoms. researchgate.netnih.gov In this compound, the tantalum atoms form a square with long Ta-Ta distances, and there are only two electrons available for metal-metal bonding, resulting in a diamagnetic compound. researchgate.netnih.gov The study of such clusters provides insight into the nature of metal-metal interactions in these complex structures. researchgate.net In some tantalum cluster species, σ-bonding electrons are localized in single naked Ta–Ta centers, which has been shown to be crucial for their chemical reactivity. researchgate.net

Charge Density Wave (CDW) Transitions in Low-Dimensional Tantalum Selenide Iodides (e.g., (TaSe₄)₂I)

Charge density waves (CDWs) are ordered quantum states of electrons that can form in low-dimensional materials. wikipedia.org These standing wave patterns of electronic charge are accompanied by a periodic distortion of the atomic lattice. wikipedia.org The quasi-one-dimensional conductor (TaSe₄)₂I is known to undergo a metal-insulator phase transition to a CDW state at approximately 263 K. researchgate.netuni-bayreuth.de

Above this transition temperature, (TaSe₄)₂I is predicted to be a Weyl semimetal. researchgate.net The formation of the CDW opens a band gap at the Weyl points, transforming the material into an axionic insulator. researchgate.net This transition is a result of the interplay between topological physics and strong electron-electron correlations. researchgate.net

Investigation of Dispersion Gaps and Fermi Surface Nesting

The formation of a CDW is often driven by Fermi surface nesting, a condition where portions of the Fermi surface can be mapped onto other portions by a single wavevector. nih.gov In materials with nested Fermi surfaces, interactions between electrons and phonons with a specific wavevector (Q = 2kF) become strong, leading to a softening of that phonon mode and the opening of an energy gap at the Fermi level. wikipedia.orgaps.org

In the quasi-one-dimensional (TaSe₄)₂I, the CDW transition leads to the development of a significant gap in the electronic structure. researchgate.net Studies using angle-resolved photoemission spectroscopy (ARPES) on related materials like 2H-NbSe₂ have directly observed the opening of an energy gap in the regions of momentum space connected by the CDW vectors, confirming the nesting mechanism. arxiv.org The presence of a large frequency gap between acoustic and optic phonons, combined with Fermi surface nesting, can lead to unusual thermal transport properties, where the lattice thermal conductivity becomes nearly independent of temperature. aps.orgaps.org This is because the electron-phonon interactions become dominant over phonon-phonon interactions. aps.org

Exciton-Phonon Coupling in Low-Dimensional Tantalum Iodide Analogues

Exciton-phonon coupling, the interaction between excitons (bound electron-hole pairs) and lattice vibrations (phonons), is a crucial factor influencing the optical and electronic properties of low-dimensional materials. arxiv.org In such materials, optically accessible excitons can be scattered into "dark" finite-momentum states through the absorption and emission of phonons. arxiv.org

Studies on low-dimensional hybrid perovskites, which serve as analogues for understanding these interactions, have shown that the choice of organic cation can control which vibrational modes the excitons couple to. cam.ac.uk For instance, in butylammonium (B8472290) lead iodide, excitons primarily couple to a 100 cm⁻¹ phonon mode. cam.ac.uk The strength of this coupling, often quantified by the Huang-Rhys factor, can be influenced by factors like quantum confinement and internal electric fields. iphy.ac.cn In some systems, a stronger exciton-phonon coupling can lead to the formation of exciton-polarons and affect carrier cooling dynamics. arxiv.org

Valence State Determination and Electronic State Mapping (e.g., via X-ray Photoelectron Spectroscopy)

X-ray photoelectron spectroscopy (XPS) is a powerful technique for determining the valence states and chemical composition of materials. In the study of tantalum and its compounds, XPS can distinguish between different oxidation states of tantalum. arxiv.org For example, in the Ta 4f region of the XPS spectrum, metallic tantalum (Ta⁰) exhibits a doublet at lower binding energies (around 22 eV and 24 eV), while the fully oxidized state, Ta⁵⁺ (as in Ta₂O₅), shows a doublet at higher binding energies (around 27 eV and 29 eV). arxiv.orgmdpi.com

Intermediate oxidation states of tantalum, such as Ta¹⁺, Ta³⁺, Ta⁴⁺, can also be identified, although their peaks may be broad and overlap. arxiv.orgmdpi.com Variable energy XPS (VEXPS) can be used to disentangle these different oxidation states and map their distribution through the depth of a film. arxiv.org This is particularly useful for studying the native oxide layer that forms on tantalum surfaces when exposed to air. arxiv.org XPS analysis has confirmed that the surface of tantalum films is often composed of a mixture of metallic tantalum and various tantalum suboxides, with the Ta⁵⁺ state being the most stable oxide. mdpi.comresearchgate.net

Correlation between Structural Features and Electronic Properties

A strong correlation exists between the structural and electronic properties of tantalum-based materials. The geometric arrangement of atoms directly influences the electronic band structure, which in turn governs the material's conductivity, magnetic properties, and stability. nih.govau.dk

For instance, in tantalum clusters, the growth pattern and geometry have been shown to follow a route that favors a compact, body-centered-cubic-like structure as the cluster size increases. nih.gov The relative stability of these clusters, as indicated by their binding energies, correlates with their electronic properties, such as the energy gap and ionization potential. nih.gov

In layered materials like tantalum ditelluride (TaTe₂), a structural phase transition from a "ribbon chain" to a "butterfly-like" pattern of tantalum atoms leads to a significant reconstruction of the electronic band structure. aps.org This reconstruction is highly dependent on the specific tantalum 5d orbitals involved, highlighting the intricate link between atomic arrangement and electronic states. aps.org Similarly, in tantalum disulfide (TaS₂), different structural polymorphs (1T, 2H, and 3R) exhibit distinct electronic behaviors, including the formation of charge density waves. wikipedia.org The interplay between structure and electronic properties is a key factor in the emergence of exotic quantum phenomena in these materials. au.dk

Reactivity and Chemical Transformations of Tantalum Iodides

Hydrolysis Behavior of Tantalum Iodides

Tantalum iodides are known to be sensitive to moisture. Tantalum(V) iodide (TaI₅), a black solid, readily hydrolyzes in the presence of water or moist air. heegermaterials.comwikipedia.org This reaction leads to the formation of tantalum pentoxide (Ta₂O₅), a stable white precipitate. heegermaterials.comacs.org The high sensitivity to moisture necessitates handling tantalum iodides in a dry environment to prevent decomposition. Similarly, tantalum iodide cluster complexes can also undergo hydrolysis. For instance, in aqueous solutions, tantalum bromide cluster complexes have been observed to eventually form Ta₂O₅, suggesting a similar fate for their iodide counterparts under prolonged exposure to water. acs.org The hydrolysis of this compound is a significant consideration in its application and storage, as any contact with water can lead to the formation of oxide impurities.

Thermal Decomposition Processes and Products (e.g., TaI₅ decomposition to metallic tantalum and iodine)

Tantalum pentaiodide (TaI₅) exhibits instability at elevated temperatures. It undergoes thermal decomposition to yield metallic tantalum and elemental iodine. heegermaterials.comrsc.org This decomposition process is fundamental to the van Arkel-de Boer process, which is utilized for the production of high-purity tantalum metal. heegermaterials.com In this process, crude tantalum reacts with iodine at a lower temperature to form volatile TaI₅, which is then decomposed on a heated filament at a much higher temperature, depositing pure tantalum.

Research has shown that while TaI₅ vapor does not dissociate below its boiling point of 543°C, it will decompose on the surface of incandescent tantalum. rsc.org This decomposition is considered a thermal process rather than a reduction by the metal itself. rsc.org Studies on the thermal dissociation of tantalum iodides on heated wires have demonstrated the formation of plastic tantalum metal with low impurity levels. osti.gov The temperature of the deposition surface plays a crucial role; at very high temperatures, the decomposition is efficient, leading to the growth of tantalum crystals.

Ligand Exchange Reactions in this compound Cluster Complexes (e.g., Apical Ligand Exchange)

The chemistry of tantalum halide clusters, including iodides, is characterized by their ability to undergo ligand exchange reactions, particularly at the apical positions of the cluster. mdpi.com This reactivity allows for the modification of the cluster's properties and the anchoring of the cluster to various supports. mdpi.com The core of the tantalum cluster, such as {Ta₆I₁₂}, often remains intact during these transformations. mdpi.com

While much of the detailed research has been conducted on tantalum bromide and chloride clusters, the principles apply to iodide analogs. For example, aqua ligands in [{Ta₆X₁₂}(H₂O)₆]²⁺ (where X can be a halogen) can be exchanged with other ligands like alcohols. mdpi.com This reactivity is crucial for creating new hybrid materials with potential applications in catalysis and materials science. mdpi.com The ability of these clusters to coordinate with different ligands, such as the carboxylic and hydroxyl groups on graphene oxide, has been demonstrated, leading to the formation of new composite materials. mdpi.com

Redox Chemistry of this compound Species

The redox chemistry of this compound species involves changes in the oxidation state of the tantalum center. Tantalum can exist in various oxidation states, and its iodide compounds can participate in redox reactions. For instance, tantalum(V) iodide can be reduced to lower oxidation states. The preparation of tantalum(IV) iodide (TaI₄) can be achieved through the reduction of TaI₅ with elemental tantalum or other reducing agents like aluminum, magnesium, or calcium at elevated temperatures. wikipedia.org

The reverse process, oxidation, is also a key aspect of their chemistry. Tantalum clusters, for example, can be oxidized. The oxidation of tantalum clusters supported on silica (B1680970) has been studied, demonstrating that the tantalum atoms undergo a change in oxidation state upon treatment with oxygen. nih.gov The redox potential of tantalum species is a critical factor in their application in areas such as catalysis. acs.org For instance, the photocatalytic activity of tantalum bromide clusters in hydrogen evolution from water involves the oxidation of the tantalum cluster. acs.org

Complexation and Adduct Formation

Tantalum iodides can act as Lewis acids and form complexes and adducts with various donor molecules (ligands). The formation of these complexes can significantly alter the properties and reactivity of the this compound species. For example, when pyridine (B92270) is used in the reduction of TaI₅, a TaI₄(py)₂ adduct is formed. wikipedia.org

The coordination chemistry of tantalum(V) halides extends to the formation of complexes with various ligands. While much of the literature focuses on chlorides and bromides, similar principles apply to iodides. For instance, tantalum(V) fluoride (B91410) forms complexes with chalcogenoethers. soton.ac.uk Lanthanide iodides have been noted for their utility in forming complexes due to their solubility in weakly donating solvents, a property that can be relevant to this compound chemistry as well. soton.ac.uk The formation of amido complexes of tantalum(V) has also been achieved through direct reactions with metal halides, which can sometimes involve the formation of adducts as intermediates. psu.edu

Advanced Characterization Techniques in Tantalum Iodide Research

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis

X-ray diffraction is a cornerstone technique for determining the atomic and molecular structure of crystalline materials, including various forms of tantalum iodide. wikipedia.org It has been instrumental in identifying the crystal systems, space groups, and precise lattice parameters for different this compound stoichiometries.

Well-ordered single crystals of tantalum(V) iodide (TaI₅) have been successfully analyzed using single-crystal XRD. researchgate.net These studies confirm that TaI₅ crystallizes in an orthorhombic system with the space group Pnma. researchgate.netmaterialsproject.org The structure is characterized by the formation of Ta₂I₁₀ dimers, where two [TaI₆] octahedra are connected through shared edges. researchgate.net

Single-crystal analysis has also been performed on tantalum(IV) iodide (TaI₄). wikipedia.org First obtained as a chance product in a tantalum ampoule, its structure was determined to be triclinic with the space group P1. wikipedia.org Unlike other transition metal tetraiodides that often form chain structures, the crystal structure of TaI₄ consists of TaI₆ octahedra that bridge to form dimers, which in turn connect to form tetramers. wikipedia.org

Powder X-ray diffraction (PXRD) is frequently employed for phase identification and to monitor chemical reactions. For instance, in studies of related ternary compounds like tantalum sulfide (B99878) iodide (Ta₄SI₁₁), PXRD is used to identify decomposition products, which include TaI₅ and Ta₆I₁₄ at temperatures above 525 °C. iastate.edu

Table 1: Crystallographic Data for Tantalum Iodides from Single-Crystal XRD

| Compound | Formula | Crystal System | Space Group | Lattice Parameters | Reference |

|---|---|---|---|---|---|

| Tantalum(V) Iodide | TaI₅ | Orthorhombic | Pnma (No. 62) | a = 1396.2 pm, b = 2009.5 pm, c = 660.7 pm | researchgate.net |

Electron Microscopy for Morphological and Orientational Studies

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Selected Area Electron Diffraction (SAED), are vital for studying the morphology, elemental composition, and crystallographic orientation of tantalum-containing materials. libretexts.org

In the research of this compound and its derivatives, SEM is used for elemental verification and morphological examination. For example, in the characterization of single-crystal samples of the ternary compound Ta₄SI₁₁, a JEOL 6100 scanning electron microscope was used to confirm the presence of tantalum, sulfur, and iodine. iastate.edu SEM has also been utilized to investigate the surface morphology of iodine-passivated tantalum substrates, which are relevant to applications in microelectronics. unt.edu

TEM combined with SAED provides high-resolution images of a material's internal structure and can determine local crystal orientation and phase. nih.govosti.gov While specific TEM studies on binary this compound are not detailed in the provided sources, the techniques are widely applied to related tantalum compounds. For instance, TEM and SAED have been used to identify the phase of tantalum oxide particles and to analyze the pristine and anodized states of thin tantalum films. osti.govresearchgate.net In studies of tantalum oxynitrides, SAED analysis has revealed that local symmetry can be lower than the average crystal lattice determined by XRD. psu.edu These examples highlight the capability of electron microscopy to reveal microstructural details that complement bulk characterization methods.

Spectroscopic Characterization Methods

Spectroscopy provides deep insights into the elemental composition, chemical states, electronic structure, and vibrational modes of this compound compounds.

XPS is a surface-sensitive quantitative spectroscopic technique used to determine elemental composition and the chemical and electronic state of atoms. In the study of tantalum compounds, XPS is particularly useful for identifying the oxidation states of tantalum. The Ta 4f core electron signal manifests as a doublet (4f₇/₂ and 4f₅/₂) due to spin-orbit coupling, with a consistent peak separation of 1.91 eV. iastate.edu

Detailed XPS analysis was conducted on the ternary tantalum sulfide iodide Ta₄SI₁₁, using a PHI 5500 multitechnique instrument with Mg Kα radiation. iastate.edu The analysis of the Ta 4f spectrum revealed two distinct doublets, indicating two different oxidation states for tantalum in different concentrations. iastate.edu The lower binding energy peak for the Ta 4f₇/₂ was found at 23.8 eV, while a second peak appeared at 26.3 eV. iastate.edu This finding was crucial in formulating the compound as a mixed-valence species, specifically (Ta³⁺)₃(Ta⁴⁺)(S²⁻)(I⁻)₁₁, which was consistent with magnetic susceptibility data. iastate.edu

XPS is also used as a quality control tool in deposition processes involving this compound precursors. In the atomic layer deposition (ALD) of tantalum oxide films from a TaI₅ precursor, XPS was employed to verify that the resulting films were free from iodine residue, with a detection limit better than 0.1%. acs.org

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique used to probe the electronic structure of crystalline solids. It directly maps the electronic band structure and Fermi surface, providing fundamental information about a material's electronic properties. While ARPES is a key technique for investigating novel electronic materials, specific research findings applying ARPES to binary this compound compounds are not detailed in the provided search results.

NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. The tantalum-181 (¹⁸¹Ta) isotope is the dominant naturally occurring isotope (99.988%) and is NMR-active with a nuclear spin of 7/2, making it theoretically observable. webelements.com Its nuclear magnetic moment has been determined from NMR measurements in compounds like potassium tantalate (KTaO₃). aps.org

However, detailed solution-state structural studies of simple binary tantalum iodides using NMR are not extensively reported. Research on related organometallic tantalum compounds demonstrates the utility of the technique. For example, the reactions of tantalum carbonyl complexes with various organic iodides have been monitored by ¹H and ³¹P NMR spectroscopy. acs.org These studies showcase the application of NMR in tracking chemical transformations and characterizing complex tantalum-containing species in solution, though direct structural elucidation of this compound in solution via NMR is not described in the available sources. acs.org

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. wikipedia.org These vibrations are specific to the chemical bonds and symmetry of a molecule, providing a structural "fingerprint." wikipedia.org

In the study of tantalum-containing compounds, these techniques reveal information about bonding and structure. For instance, IR spectroscopy of the organometallic radical Ta(CO)₄(dppe) in a toluene (B28343) solution identified characteristic carbonyl stretching frequencies at 1962, 1891, 1878, and 1810 cm⁻¹. acs.org Raman spectroscopy was also used to characterize this compound. acs.org

Studies on organoperoxo complexes of tantalum have used IR spectroscopy to identify the characteristic O-O stretching mode (ν₁) in the range of 820-870 cm⁻¹. ictp.it Researchers noted that the frequency of this mode decreases when comparing niobium complexes to their corresponding tantalum analogues, illustrating the effect of the metal's mass on the vibrational modes. ictp.it While specific IR or Raman spectra for binary tantalum iodides are not detailed in the provided results, these examples with related complexes demonstrate the power of vibrational spectroscopy to probe the local bonding environment of the tantalum atom.

Mass Spectrometry (MS-ESI) for Species Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used for the identification of chemical species in complex mixtures. mdpi.compsu.eduiancas.org.in It is particularly valuable in tantalum chemistry for characterizing constituents in solution. csic.es The method involves introducing a sample solution into the mass spectrometer via an electrospray interface, which generates gas-phase ions from the molecules in the liquid phase. nih.gov These ions are then separated by an analyzer based on their mass-to-charge ratio (m/z), and a detector records their abundance. iancas.org.in

In the context of tantalum cluster chemistry, ESI-MS has been effectively employed to identify plausible cluster species present during reactions. For instance, in studies of tantalum bromide clusters, ESI-MS was used to analyze catalytic solutions in methanol/water mixtures. csic.es By setting the cone voltage between 5 and 30 V, researchers can identify the most stable species in the solution. csic.es The composition of the peaks observed in the mass spectrum, particularly those with the highest m/z ratio, is assigned by comparing the experimental isotopic distribution with the theoretical pattern. csic.es This comparative analysis allows for the precise identification of complex tantalum-containing ions in solution. csic.es

The utility of ESI-MS extends to its coupling with separation techniques like High-Performance Liquid Chromatography (HPLC). mdpi.com HPLC-DAD/ESI-MS/MS combines the separation power of HPLC with the detection capabilities of a diode-array detector and the structural elucidation power of tandem mass spectrometry (MS/MS). mdpi.com This hyphenated technique allows for the comprehensive characterization of individual components in a mixture by analyzing their retention times, UV spectra, and fragmentation patterns upon collision-induced dissociation (CID). mdpi.com

Magnetic Susceptibility Measurements for Electronic Spin State Determination

Magnetic susceptibility measurements are a fundamental tool in inorganic chemistry for probing the electronic structure of materials, particularly those containing transition metals like tantalum. fizika.sinumberanalytics.com This technique measures the degree to which a material is magnetized when placed in an external magnetic field. numberanalytics.com The data obtained provides critical insights into the number of unpaired electrons, which is directly related to the metal's oxidation state and electronic spin state. fizika.si Compounds with unpaired electrons are paramagnetic and are drawn into a magnetic field, while those with all paired electrons are diamagnetic and are repelled by it. libretexts.org

The molar magnetic susceptibility (χmol) is determined experimentally using methods such as the Gouy, Faraday, or Evans balance, which measure the force exerted on the sample by the magnetic field. fizika.silibretexts.org From the susceptibility, the effective magnetic moment (µeff) can be calculated. fizika.si This experimental value is often compared to a theoretical "spin-only" value, calculated based on the number of unpaired electrons (n), to understand the electronic configuration. fizika.si

In research on intercalated tantalum-based compounds, such as Co1/4TaSe2, temperature-dependent magnetic susceptibility measurements are crucial. arxiv.org Typically, measurements are performed under both zero-field-cooled (ZFC) and field-cooled (FC) conditions. arxiv.orgnewswise.com These measurements reveal key magnetic properties, including the temperature of magnetic ordering transitions (e.g., the Néel temperature, TN, for antiferromagnets or the Curie temperature, TC, for ferromagnets). arxiv.orgnewswise.com For example, in Co1/4TaSe2, a magnetic order transition was observed at a Néel temperature (TN) of 173 K. arxiv.org Analysis of the magnetic susceptibility data for NiTa4Se8 allowed researchers to determine an effective magnetic moment consistent with the Ni2+ oxidation state. newswise.com Such analyses are vital for determining the spin state and understanding the magnetic interactions within tantalum-containing materials. numberanalytics.com

| Compound | Magnetic Transition | Transition Temperature (K) | Key Findings |

|---|---|---|---|

| Co1/4TaSe2 | Antiferromagnetic Order | 173 | Observation of magnetic Bragg reflections in neutron powder diffraction patterns below TN. arxiv.org |

| NiTa4Se8 | Ferromagnetic Transition | ~55 | The effective magnetic moment calculated from susceptibility data was consistent with Ni2+. newswise.com |

Electrochemical Techniques (e.g., Cyclic Voltammetry) for Redox Activity Investigation

Electrochemical techniques are essential for investigating the redox (reduction-oxidation) activity of tantalum compounds. osti.gov Among these, cyclic voltammetry (CV) is a widely used and powerful method for studying redox processes, offering insights into reaction mechanisms and thermodynamic parameters. nih.gov A typical CV experiment utilizes a three-electrode setup consisting of a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter or auxiliary electrode (e.g., platinum), all immersed in an electrolyte solution containing the analyte. csic.es

CV allows for the monitoring of the redox behavior of materials. mdpi.com For example, it has been used to study the electrochemical growth of polyaniline (PANI) on tantalum surfaces to form Ta2O5-PANI composites. mdpi.com By cycling the potential and recording the resulting current, a voltammogram is produced which reveals the potentials at which redox events occur. mdpi.com The relationship between the peak current density (jp) and the scan rate (υ) provides information about the nature of the electrochemical process; for instance, a linear dependence of jp on the square root of the scan rate (υ1/2) often indicates a diffusion-controlled process. mdpi.com

This technique is also applied to characterize the redox potentials of tantalum cluster compounds. csic.es In studies of tantalum bromide clusters, CV was performed in an aqueous solution with KNO3 as the supporting electrolyte. csic.es The redox potential (E1/2) is determined from the average of the anodic (Ea) and cathodic (Ec) peak potentials, providing fundamental data on the electronic properties of the cluster. csic.es The flexibility and precision of CV make it an indispensable tool for probing the electrochemical behavior and optimizing the synthesis of tantalum-based materials. nih.gov

| System Studied | Technique | Key Parameters Measured | Inferred Properties |

|---|---|---|---|

| Ta|Ta2O5–PANI|PANI electrodes | Cyclic Voltammetry | Peak Potential (Ep), Peak Current Density (jp) vs. Scan Rate (υ) | Redox behavior, control of deposit structure and morphology. mdpi.com |

| Tantalum Bromide Clusters | Cyclic Voltammetry | Anodic (Ea) and Cathodic (Ec) Peak Potentials | Redox Potential (E1/2), fundamental electronic properties. csic.es |

In-Situ Monitoring Techniques (e.g., Quartz Crystal Microbalance for Thin Film Growth)

In-situ monitoring techniques are critical for understanding and controlling the growth of thin films in real-time. The Quartz Crystal Microbalance (QCM) is a highly sensitive, in-situ tool used extensively in processes like Atomic Layer Deposition (ALD) to monitor film growth with nanogram-level precision. researchgate.netnanoscience.com The core of a QCM is a piezoelectric quartz crystal sensor that oscillates at a specific resonant frequency when an alternating electric field is applied. frontiersin.org

The principle behind QCM is that any mass added to the crystal's surface causes a decrease in its resonant frequency. nanoscience.com For thin, rigid films, this relationship is described by the Sauerbrey equation, which states that the change in frequency (Δf) is directly proportional to the change in mass (Δm). nanoscience.com This allows for precise, real-time measurement of the mass deposited during each cycle of a deposition process. researchgate.net

QCM has been instrumental in studying the ALD of tantalum oxide (Ta2O5) thin films using tantalum pentaiodide (TaI5) as a precursor. researchgate.net Real-time monitoring of the growth process with a QCM revealed the self-limiting nature of the surface reactions, a hallmark of ALD, at temperatures up to 325 °C. researchgate.net The technique is also sensitive enough to detect more complex surface phenomena; for example, at temperatures around 350 °C and higher, the QCM was able to observe an etching reaction of the Ta2O5 film during the TaI5 pulse. researchgate.net

An advanced version of the technique, Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), simultaneously measures the change in frequency and the energy dissipation (ΔD). nanoscience.comfrontiersin.org The dissipation factor provides information about the viscoelastic properties (softness or rigidity) of the deposited film, which is crucial when films are not perfectly rigid, such as in liquid environments or for certain polymer films. nanoscience.comosti.gov The combination of QCM with electrochemistry (EQCM-D) further allows for the simultaneous measurement of mass changes associated with electron transfer processes at an electrode surface. nanoscience.com

| Precursor/System | Technique | Temperature (°C) | Observed Phenomenon |

|---|---|---|---|

| TaI5 and H2O-H2O2 | QCM | Up to 325 | Self-limiting nature of ALD reactions for Ta2O5 growth. researchgate.net |

| TaI5 | QCM | ~350 and higher | Etching of the Ta2O5 film was observed. researchgate.net |

Theoretical and Computational Chemistry Studies of Tantalum Iodides

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While comprehensive DFT studies focusing exclusively on the full range of tantalum iodides are not extensively documented, research on related tantalum compounds and clusters provides a strong basis for understanding their properties.

DFT calculations have been instrumental in determining the geometric and electronic structures of various tantalum-containing systems. For instance, studies on tantalum cluster anions (Ta_n_⁻, where n = 6–13) have employed DFT to identify their ground-state geometries. These calculations revealed that Ta₆⁻ and Ta₈⁻ adopt octahedral structures, while Ta₇⁻ and Ta₉⁻ are based on the pentagonal bipyramid. For larger clusters, Ta₁₀⁻–Ta₁₂⁻ were found to be defective icosahedral structures, and Ta₁₃⁻ is a distorted icosahedron. aps.org The ground state for the Ta₃⁻ anion has been identified as a quintet with D₃h symmetry. nist.gov Such studies highlight the capability of DFT to predict stable geometries and electronic states of tantalum clusters, a methodology that can be extended to tantalum iodide clusters.

In the context of tantalum halides, DFT has been used to study complexes with various ligands. For example, the structures of NHC adducts of tantalum pentahalides, including TaF₅, TaCl₅, and TaBr₅, have been calculated using DFT. unipi.it These studies indicate that the metal-carbon bond is primarily σ-type, and its length is influenced by the nature of the halide ligands. unipi.it Although specific data for this compound complexes in this study were not provided, the trends observed suggest that the larger iodide ligand would also influence the geometric and electronic structure.

Furthermore, DFT has been applied to understand the electronic properties of tantalum-containing materials like tantalum (oxy)nitrides. These calculations show that the valence band is mainly composed of anion 2p orbitals hybridized with Ta 5d states, and the bottom of the conduction band consists primarily of Ta 5d states. upv.estuwien.at This understanding of orbital contributions can be extrapolated to predict the electronic band structure of solid-state tantalum iodides.

While direct and detailed DFT data on simple tantalum iodides like TaI₅ and TaI₄ are sparse in the literature, the principles and methodologies are well-established through research on analogous tantalum systems.

Semi-Empirical and Extended Hückel Calculations for Bonding Analysis

Semi-empirical and Extended Hückel methods, while less computationally intensive than ab initio methods, provide valuable qualitative insights into chemical bonding. gla.ac.uk These approaches have been particularly useful in analyzing the bonding in complex solid-state structures, including those containing tantalum.

A notable application of these methods is in the study of the ternary tantalum sulfide (B99878) iodide, Ta₄SI₁₁. researchgate.netusu.edudntb.gov.ua Extended Hückel calculations were employed to analyze the electronic structure and bonding within this compound, which features a disordered structure with Ta₃ triangles and isolated tantalum atoms. researchgate.netusu.edudntb.gov.ua The calculations supported a formulation of (Ta₃)⁹⁺(Ta⁴⁺)(S²⁻)(I⁻)₁₁, helping to rationalize the mixed-valency and the observed magnetic properties. researchgate.netusu.edu This work demonstrates the utility of Extended Hückel theory in deconvoluting complex bonding arrangements in mixed-anion tantalum halides.

Similarly, Extended Hückel band calculations have been used to predict the metallic properties of tantalum-niobium telluride iodides, such as Ta₃₋ₓNbₓTeI₇, and to explain the site preference of tantalum and niobium atoms. researchgate.net These calculations are crucial for understanding the structure-property relationships in these complex chalcogenide-halide systems.

The general approach of these semi-empirical methods involves using experimental data to parameterize certain integrals, making them efficient for large systems. gla.ac.uk They are particularly adept at generating molecular orbital diagrams that help in understanding bonding interactions, such as the nature of metal-metal and metal-ligand bonds in this compound clusters and extended solids.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time, providing a detailed picture of the dynamic behavior of materials. While there is a substantial body of research on MD simulations of tantalum metal, particularly concerning its behavior under extreme conditions of shock and plasticity, aps.orgnih.govresearchgate.net direct MD studies on this compound compounds are not widely reported.

The existing MD simulations on tantalum metal have provided significant insights into its plastic deformation mechanisms, including the nucleation and evolution of dislocations and the onset of deformation twinning at ultrahigh strain rates. aps.orgnih.govresearchgate.net These simulations often employ sophisticated interatomic potentials, such as those derived from the Embedded Atom Model (EAM), which are validated against experimental data and DFT calculations. aps.org

Although specific MD simulations for tantalum iodides are scarce, the methodologies are transferable. For instance, MD simulations have been used to study the melting behavior of other metal halides, such as molten sodium iodide (NaI), using polarizable point dipole models to account for the ionic nature of the bonding. nih.gov Similar approaches could be adapted to model the dynamic behavior of molten tantalum iodides or their behavior in solution. The development of accurate interatomic potentials for tantalum-iodine systems would be a critical first step to enable such simulations. These potentials could be developed by fitting to experimental data or to energies and forces calculated with high-level quantum chemistry methods like DFT. Such simulations could then predict properties like diffusion coefficients, viscosity, and structural arrangements in the liquid state or during phase transitions.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms, including the identification of transition states and intermediates.

While studies dedicated to the reaction mechanisms of tantalum iodides are limited, research on related tantalum compounds showcases the potential of these methods. For example, computational studies have been used to investigate the hydrolysis of tantalum pentahalides. researchgate.net Due to a lack of data on tantalum fluoride (B91410), models were initially developed using tantalum pentachloride (TaCl₅) to simulate its stepwise reaction with water to form oxyhalide and hydroxide (B78521) species. researchgate.net This type of modeling approach could be directly applied to understand the hydrolysis of tantalum iodides, which is a known and facile reaction.

DFT calculations have also been employed to explore complex catalytic cycles involving tantalum. In one study, the mechanism of an Ir–Ta catalyzed alkene hydrogenation reaction was examined in detail, revealing that the reaction proceeds via oxidative addition of H₂ to the iridium center, followed by reductive elimination involving a μ-CH₂ bridge to form the active catalyst. scm.com Another investigation focused on the reactivity of tantalum-imido complexes, using DFT to understand the selective insertion of CO₂ into the Ta=N_imido_ bond. nih.gov

These examples, while not directly involving this compound as a primary reactant, demonstrate the capability of computational methods to unravel complex reaction pathways, determine activation barriers, and explain selectivity in tantalum chemistry. Similar computational strategies could be used to investigate reactions of tantalum iodides, such as their reduction to form lower oxidation state clusters or their use as precursors in chemical vapor deposition (CVD) processes. For instance, DFT could be used to model the thermal decomposition of this compound precursors on a surface to form tantalum metal films.

Prediction of Novel this compound Structures and Properties

The prediction of new, stable, or metastable materials with desired properties is a major goal of computational materials science. usu.edu Evolutionary algorithms combined with first-principles calculations, such as DFT, have emerged as a powerful tool for predicting novel crystal structures.

While the direct application of these methods to predict new this compound compounds is not yet widely documented, the successful prediction of novel structures for other tantalum compounds provides a strong proof of concept. For example, a new triclinic phase of tantalum pentoxide (Ta₂O₅) was identified using an evolutionary algorithm combined with DFT calculations. This predicted phase was found to be energetically more stable than previously known phases. nih.gov Similarly, first-principles methods have been used to predict the ground-state structures of tantalum borides (TaB₃ and TaB₄) and novel high-pressure phases of tantalum(V) nitride. rsc.orgrwth-aachen.de

These computational approaches are not limited to binary compounds. They have been used to predict the stability and structure of complex alloys and ternary compounds. For instance, the phase stability of chemically ordered MAB phases, including those containing tantalum, has been successfully predicted. acs.org

Given these successes, it is highly probable that similar computational strategies could be applied to the tantalum-iodine system to search for novel binary or ternary this compound structures. Such studies could explore the existence of new sub-iodides, cluster compounds, or high-pressure phases with potentially interesting electronic or magnetic properties. The theoretical prediction of a new structure is often the first step that inspires experimental efforts toward its synthesis and characterization.

Applications and Functional Materials Derived from Tantalum Iodides in Academic Research

Precursors for Advanced Thin Film Deposition

Tantalum iodide compounds are valuable precursors for the synthesis of high-purity tantalum-based thin films through vapor deposition techniques.

Atomic Layer Deposition (ALD) of Tantalum Oxide (Ta₂O₅) Films from TaI₅

Tantalum pentaiodide (TaI₅) has been successfully employed as a precursor in the atomic layer deposition (ALD) of tantalum pentoxide (Ta₂O₅) thin films. researchgate.netacs.org ALD is a technique that allows for the precise control of film thickness and conformality at the atomic level, which is crucial for many modern electronic and optical applications. tue.nlcam.ac.uk The use of TaI₅ in ALD processes has been investigated with different oxygen sources, including a mixture of water and hydrogen peroxide (H₂O–H₂O₂), as well as molecular oxygen (O₂). researchgate.netacs.orgresearchgate.net

Research has demonstrated that TaI₅ is a stable precursor for the ALD of Ta₂O₅ films within a temperature range of 240–400 °C. researchgate.netacs.org A key advantage of using TaI₅ is the ability to produce high-purity films, with X-ray photoelectron spectroscopy (XPS) analysis confirming that the resulting films are free of iodine residues. researchgate.netacs.org The self-limiting nature of the surface reactions, a hallmark of the ALD process, has been confirmed using a quartz crystal microbalance (QCM) at temperatures up to 325 °C. researchgate.netacs.orgacs.org This ensures controlled, layer-by-layer growth.

When using the TaI₅ and O₂ precursor combination, iodine-free films of polycrystalline orthorhombic β-Ta₂O₅ were obtained at temperatures above 450 °C. researchgate.net The growth rate in this process is strongly dependent on the deposition temperature, peaking at 0.17 nm per cycle at 600 °C. researchgate.net

Table 1: ALD Process Parameters for Ta₂O₅ from TaI₅

| Parameter | Value/Range | Oxygen Source | Reference |

|---|---|---|---|

| Deposition Temperature | 240–400 °C | H₂O–H₂O₂ | researchgate.netacs.org |

| Deposition Temperature | 400–700 °C | O₂ | researchgate.net |

| Self-Limiting Growth | Up to 325 °C | H₂O–H₂O₂ | researchgate.netacs.orgacs.org |

| Max. Growth Rate | 0.17 nm/cycle (at 600 °C) | O₂ | researchgate.net |

| Film Purity | Iodine-free | H₂O–H₂O₂ | researchgate.netacs.org |

| Film Purity | Iodine-free (above 450 °C) | O₂ | researchgate.net |

Chemical Vapor Deposition (CVD) Applications

Tantalum pentaiodide has also been utilized as a source material in chemical vapor deposition (CVD) to produce tantalum pentoxide (Ta₂O₅) thin films. researchgate.net In a notable study, TaI₅ and oxygen were used to deposit smooth, well-adherent, and iodine-free films on silicon substrates over a broad temperature range of 300 to 800 °C. researchgate.net A significant advantage of this CVD process is the ability to obtain crystalline films as-deposited, specifically the orthorhombic β-Ta₂O₅ phase, without the need for post-deposition annealing, which is often required for other precursors like Ta(OC₂H₅)₅ and TaCl₅. researchgate.net The dielectric constant for a film deposited at 600 °C was measured to be 25.8. researchgate.net

Investigation of Film Growth Mechanisms and Resultant Material Characteristics

The growth of Ta₂O₅ films from TaI₅ is a complex process influenced by deposition parameters, which in turn dictate the final characteristics of the material.